Cas no 1261897-98-6 (3-Cyano-5-(4-fluoro-3-methylphenyl)phenol)

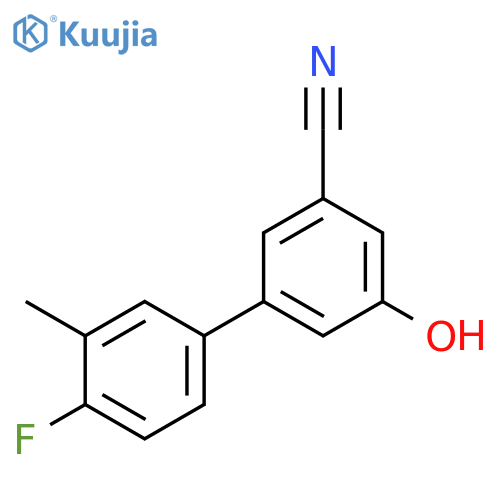

1261897-98-6 structure

商品名:3-Cyano-5-(4-fluoro-3-methylphenyl)phenol

CAS番号:1261897-98-6

MF:C14H10FNO

メガワット:227.233706951141

MDL:MFCD18314227

CID:2762048

PubChem ID:53219903

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- DTXSID30684695

- MFCD18314227

- 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol, 95%

- 3-CYANO-5-(4-FLUORO-3-METHYLPHENYL)PHENOL

- 4'-Fluoro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile

- 1261897-98-6

- 3-Cyano-5-(4-fluoro-3-methylphenyl)phenol

-

- MDL: MFCD18314227

- インチ: InChI=1S/C14H10FNO/c1-9-4-11(2-3-14(9)15)12-5-10(8-16)6-13(17)7-12/h2-7,17H,1H3

- InChIKey: OMKLBSHVFJNKEN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 227.074642105Da

- どういたいしつりょう: 227.074642105Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320270-5 g |

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol, 95%; . |

1261897-98-6 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB320270-5g |

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol, 95%; . |

1261897-98-6 | 95% | 5g |

€1159.00 | 2025-03-19 |

3-Cyano-5-(4-fluoro-3-methylphenyl)phenol 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1261897-98-6 (3-Cyano-5-(4-fluoro-3-methylphenyl)phenol) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261897-98-6)

清らかである:99%

はかる:5g

価格 ($):687.0